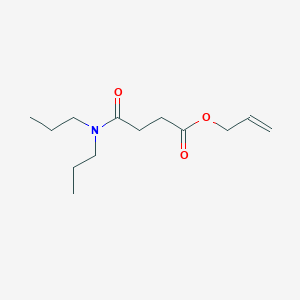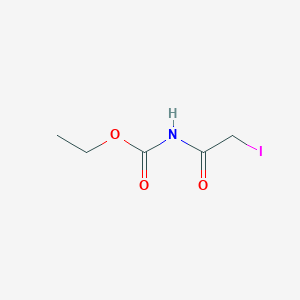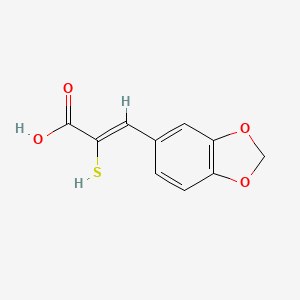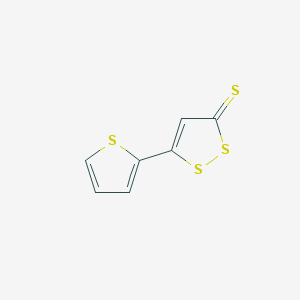
5-Thiophen-2-yldithiole-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Thiophen-2-yldithiole-3-thione is a heterocyclic compound that features a thiophene ring fused with a dithiole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiophen-2-yldithiole-3-thione typically involves the condensation of thiophene derivatives with dithiole precursors. One common method is the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent . Another method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalytic systems to enhance reaction efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
5-Thiophen-2-yldithiole-3-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of sulfur atoms in the thiophene and dithiole rings, which can participate in redox processes.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). Substitution reactions often involve halogenating agents such as bromine (Br2) or iodine (I2) under mild conditions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or thioethers.
Aplicaciones Científicas De Investigación
5-Thiophen-2-yldithiole-3-thione has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-Thiophen-2-yldithiole-3-thione involves its interaction with molecular targets and pathways within cells. The compound can modulate the activity of enzymes and proteins by forming covalent bonds with thiol groups, leading to changes in cellular processes. Additionally, its redox properties enable it to participate in oxidative stress responses and influence cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-Thiophen-2-yldithiole-3-thione include other thiophene derivatives and dithiole compounds, such as:
- Thiophene-2-carboxylic acid
- 2,5-Dimethylthiophene
- 3-Thiophenecarboxaldehyde
- 1,2-Dithiol-3-thione
Uniqueness
This compound is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
13834-61-2 |
|---|---|
Fórmula molecular |
C7H4S4 |
Peso molecular |
216.4 g/mol |
Nombre IUPAC |
5-thiophen-2-yldithiole-3-thione |
InChI |
InChI=1S/C7H4S4/c8-7-4-6(10-11-7)5-2-1-3-9-5/h1-4H |
Clave InChI |
CLOXIDYVLJLVIX-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C2=CC(=S)SS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


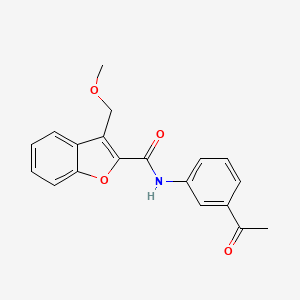
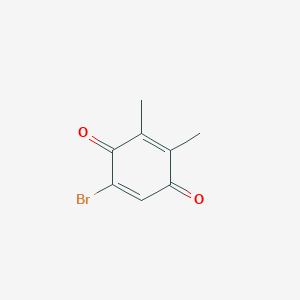
![3-Amino-N-(2-methoxyphenyl)-3-[(2-{[2-(4-methoxyphenyl)ethyl]amino}-2-oxoethoxy)imino]propanamide](/img/structure/B14724366.png)
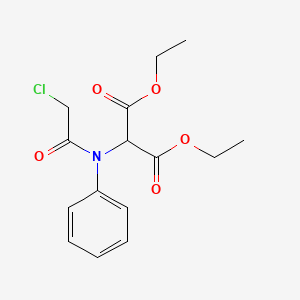
![Dimethyl 2-[[2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzene-1,4-dicarboxylate](/img/structure/B14724375.png)
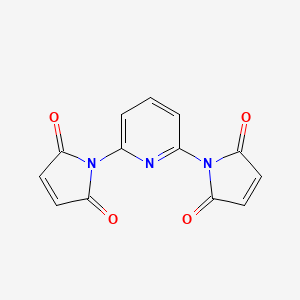
![N'-[1-(5-Chlorothiophen-2-yl)ethylidene]-3-fluorobenzohydrazide](/img/structure/B14724383.png)
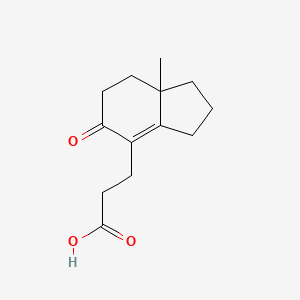
methanol](/img/structure/B14724394.png)
![2-(1-Chloro-9,10-dioxo-9,10-dihydroanthracen-2-yl)anthra[2,1-d][1,3]thiazole-6,11-dione](/img/structure/B14724407.png)

